Methyl 2,4-dihydroxy-3-methylbenzoate

Description

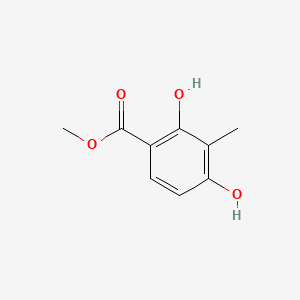

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dihydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNUTKRFRLPQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067782 | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33662-58-7 | |

| Record name | Methyl 2,4-dihydroxy-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33662-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033662587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dihydroxy-m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLRESORCYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFF48NPZ44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and properties of Methyl 2,4-dihydroxy-3-methylbenzoate"

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 2,4-dihydroxy-3-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2,4-dihydroxy-3-methylbenzoate (CAS No. 33662-58-7), a significant aromatic ester with diverse applications. The document delves into its physicochemical properties, detailed spectroscopic data for characterization, and robust methodologies for its chemical synthesis, including the preparation of its direct precursor. Emphasis is placed on the rationale behind experimental choices and protocols. Furthermore, this guide explores the compound's current and potential applications in the pharmaceutical, cosmetic, and flavor industries, supported by authoritative references. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction and Significance

Methyl 2,4-dihydroxy-3-methylbenzoate, also known as Methyl 3-methyl-β-resorcylate, is a derivative of salicylic acid and a member of the orsellinic acid family of natural products.[1] Structurally, it is the methyl ester of 2,4-dihydroxy-3-methylbenzoic acid. This compound has garnered interest due to its notable biological activities, including anti-inflammatory and antioxidant properties.[1] Its pleasant, mild, and sweet aroma has also led to its use as a key component in the fragrance and flavoring industries.[1] As a versatile chemical intermediate, it serves as a precursor in the synthesis of more complex organic molecules, including potential therapeutic agents for conditions such as benign prostate hyperplasia.[1][2]

Physicochemical and Spectroscopic Properties

Accurate characterization of Methyl 2,4-dihydroxy-3-methylbenzoate is fundamental for its application and quality control. The key physical and chemical properties are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 33662-58-7 | [1][3][4][5] |

| Molecular Formula | C₉H₁₀O₄ | [3][4] |

| Molecular Weight | 182.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 125-127 °C / 134 °C | [1][3] |

| Boiling Point | 371.4 °C at 760 mmHg | [1][3] |

| Density | 1.296 g/cm³ | [1][3] |

| Refractive Index | 1.578 | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the title compound. While experimental spectra for Methyl 2,4-dihydroxy-3-methylbenzoate are not widely published, the expected data based on its structure and data from closely related analogues are presented.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group on the ring, the ester methyl group, and the two hydroxyl protons. The aromatic protons would appear as doublets in the aromatic region (approx. 6.5-7.5 ppm). The C3-methyl protons would appear as a singlet around 2.0-2.5 ppm, while the ester methyl protons would be a sharp singlet further downfield, around 3.8-3.9 ppm. The hydroxyl protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.[8] Key expected shifts include the carbonyl carbon of the ester at ~170 ppm, the aromatic carbons attached to oxygen atoms between ~140-160 ppm, and the other aromatic carbons between ~100-130 ppm.[8] The methyl ester carbon would be around 52 ppm, and the ring-attached methyl carbon would be at a much higher field, typically 15-25 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~2955 | C-H stretch | Methyl (CH₃) |

| ~1680-1660 | C=O stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1300-1100 | C-O stretch | Ester and Phenol |

Rationale: The broadness of the O-H band is due to hydrogen bonding. The strong absorption around 1680 cm⁻¹ is highly characteristic of the ester carbonyl group.[9]

2.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak [M]⁺ is expected at m/z = 182. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 123.

Synthesis Methodologies

The synthesis of Methyl 2,4-dihydroxy-3-methylbenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor. This section details this primary route and the synthesis of the precursor itself.

Synthesis of Precursor: 2,4-dihydroxy-3-methylbenzoic acid

The necessary starting material, 2,4-dihydroxy-3-methylbenzoic acid, is not as commercially available as simpler phenols. It can be synthesized effectively via the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[10][11]

-

Principle : The Kolbe-Schmitt reaction carboxylates phenols, typically at the ortho position. For di- and tri-hydric phenols like resorcinol derivatives, the reaction can proceed under milder conditions than for monohydric phenols.[11] The process involves the formation of a phenoxide salt, which is then treated with carbon dioxide under heat and pressure.

-

Workflow : The synthesis starts with 2-methylresorcinol, which is first converted to its sodium salt using a base like sodium bicarbonate. This phenoxide is then carboxylated with CO₂.

Caption: Experimental workflow for Fischer-Speier esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis of Methyl 2,4-dihydroxy-3-methylbenzoate.

4.1. Materials and Reagents

-

2,4-dihydroxy-3-methylbenzoic acid (1.0 eq)

-

Anhydrous Methanol (20-30 eq, serves as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxy-3-methylbenzoic acid.

-

Reagent Addition : Add an excess of anhydrous methanol to the flask to dissolve the acid.

-

Catalysis : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux : Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing : Wash the combined organic layer sequentially with a saturated solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine to remove residual water. [1]8. Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

-

Purification : The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure Methyl 2,4-dihydroxy-3-methylbenzoate.

Applications and Biological Relevance

Methyl 2,4-dihydroxy-3-methylbenzoate and its parent structures, orsellinic acids, are of significant interest across multiple industries.

-

Pharmaceutical and Drug Development : The compound is noted for its anti-inflammatory and antioxidant properties, making it a candidate for topical treatments for various skin conditions. [1]Furthermore, derivatives of this molecule have been investigated as estrogen receptor agonists for potential application in treating benign prostate hyperplasia and prostate carcinoma. [2]

-

Cosmetics and Fragrance : In skincare products, its antioxidant capabilities are leveraged to protect the skin. [1]It is also highly valued in the fragrance industry for its mild, sweet, mossy-earthy odor and excellent stability, acting as a fixative to prolong the scent of perfumes and other fragranced products. [1][6][7]

-

Natural Products and Biosynthesis : As a derivative of orsellinic acid, its core structure is biosynthesized in fungi and lichens via a polyketide pathway. This process involves the enzyme polyketide synthase (PKS), which catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing novel bioactive compounds.

Caption: Conceptual overview of the biosynthesis of the orsellinic acid scaffold.

Conclusion

Methyl 2,4-dihydroxy-3-methylbenzoate stands out as a molecule of considerable scientific and commercial interest. Its synthesis via Fischer esterification is a robust and well-understood process, accessible for laboratory and potential industrial-scale production. The compound's favorable physicochemical properties, coupled with its biological activities as an antioxidant and anti-inflammatory agent, underscore its value in pharmaceutical and cosmetic formulations. Further research into its derivatives may continue to unlock new therapeutic applications, making it a key building block in modern organic and medicinal chemistry.

References

-

LookChem. (n.d.). METHYL 2,4-DIHYDROXY-3-METHYLBENZOATE. Retrieved from [Link]

- Jilla, L., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Zviely, M. (2010, December 22).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

University of Alberta. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

-

YouTube. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of the reactions catalyzed by ORS, from acetyl-CoA as a starter.... Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methyl 2,4-dihydroxy-3-methylbenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives....

Sources

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. rsc.org [rsc.org]

- 3. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. iajpr.com [iajpr.com]

- 11. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Characterization of Methyl 2,4-dihydroxy-3-methylbenzoate

Abstract

This technical guide provides a comprehensive framework for the characterization of Methyl 2,4-dihydroxy-3-methylbenzoate (MDMB), a salicylic acid derivative with significant potential in the pharmaceutical, cosmetic, and flavor industries.[1] As a member of the resorcylic acid ester family, understanding its precise physicochemical and structural properties is paramount for its application in research and drug development. This document outlines the essential methodologies for its synthesis, purification, and detailed structural elucidation through a combination of spectroscopic and spectrometric techniques. We delve into the causality behind experimental choices, presenting self-validating protocols designed for reproducibility and accuracy. This guide is intended for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this promising compound.

Introduction: Scientific and Industrial Context

Methyl 2,4-dihydroxy-3-methylbenzoate (CAS No: 33662-58-7) is an aromatic ester possessing a unique substitution pattern that imparts notable biological and chemical properties.[1][2][3] It is structurally a derivative of β-resorcylic acid, featuring two hydroxyl groups and a methyl group on the benzene ring, with a methyl ester functional group. This arrangement is key to its reported anti-inflammatory and antioxidant activities.[1]

The relevance of MDMB and its analogs extends across several high-value sectors:

-

Pharmaceuticals: Its anti-inflammatory properties make it a candidate for topical treatments for various skin conditions.[1] Furthermore, its direct precursor, 2,4-dihydroxy-3-methylbenzoic acid, has demonstrated potential chemotherapeutic properties, including DNA repair and topoisomerase II inhibition, suggesting a promising avenue for further investigation of the ester derivative.[4]

-

Cosmetics and Fragrance: With a mild, sweet aroma, MDMB is utilized in skincare formulations and the fragrance industry.[1] Its antioxidant capabilities are particularly valuable for protecting the skin and enhancing product stability.[1]

-

Chemical Synthesis: It serves as a versatile precursor and building block in the synthesis of more complex organic compounds.[1]

Given this wide-ranging applicability, a robust and systematic characterization is not merely academic but essential for quality control, regulatory approval, and the development of novel applications. This guide provides the technical foundation for achieving that goal.

Synthesis and Natural Provenance

Chemical Synthesis: The Esterification Pathway

The most direct and common method for synthesizing Methyl 2,4-dihydroxy-3-methylbenzoate is through the Fischer esterification of its carboxylic acid precursor, 2,4-dihydroxy-3-methylbenzoic acid, with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis.

The choice of an acid catalyst (commonly sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.[5] The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction, often through azeotropic distillation.[5]

Caption: Fischer esterification pathway for MDMB synthesis.

Natural Occurrence and Biosynthesis

The direct precursor, 2,4-dihydroxy-3-methylbenzoic acid, has been isolated from natural sources, specifically from the ascidian-derived endophytic fungus Aspergillus clavatus.[6] This discovery is significant as it grounds the compound's origins in microbial secondary metabolism. The biosynthesis of this acid precursor is proposed to occur via the polyketide pathway, a major route for producing aromatic compounds in fungi.[6] The final step to yield MDMB in a biological context would be an enzymatic esterification, likely catalyzed by a methyltransferase enzyme using S-adenosyl methionine (SAM) as the methyl donor.[6]

Physicochemical Characterization

A precise understanding of the physical properties of MDMB is fundamental for its handling, formulation, and quality control. The data presented below are compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of Methyl 2,4-dihydroxy-3-methylbenzoate

| Property | Value | Source(s) |

| CAS Number | 33662-58-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Melting Point | 125 - 134 °C | [1][2] |

| Boiling Point | 371.4 °C (at 760 mmHg) | [1] |

| Density | 1.296 g/cm³ | [1] |

| Appearance | White to off-white crystalline powder | [7] (by analogy) |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate | [8] (by analogy) |

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

The unequivocal structural identification of MDMB relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for the characterization of MDMB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Causality:

-

¹H NMR provides information on the number of different proton environments, their integration (ratio), and their spatial relationship through spin-spin coupling.

-

¹³C NMR reveals the number of unique carbon environments and provides information about their electronic nature (e.g., carbonyl, aromatic, aliphatic).[9]

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the sample and to exchange with the acidic phenolic protons, which can be observed as broad singlets.

Predicted Spectral Data (Based on Analogs like Methyl 2,4-dihydroxy-3,6-dimethylbenzoate[10])

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10-12 | Singlet (broad) | Phenolic OH (intramolecular H-bond) |

| ~9-10 | Singlet (broad) | Phenolic OH | |

| ~7.0-7.5 | Doublet | Aromatic H (position 6) | |

| ~6.3-6.5 | Doublet | Aromatic H (position 5) | |

| ~3.8 | Singlet | O-CH₃ (Ester) | |

| ~2.1 | Singlet | Ar-CH₃ | |

| ¹³C | ~170 | Singlet | C=O (Ester) |

| ~160-162 | Singlet | C-OH (Aromatic, C4) | |

| ~158-160 | Singlet | C-OH (Aromatic, C2) | |

| ~135-140 | Singlet | C-H (Aromatic, C6) | |

| ~110-115 | Singlet | C-CH₃ (Aromatic, C3) | |

| ~105-110 | Singlet | C-COOCH₃ (Aromatic, C1) | |

| ~102-105 | Singlet | C-H (Aromatic, C5) | |

| ~52 | Singlet | O-CH₃ (Ester) | |

| ~10-15 | Singlet | Ar-CH₃ |

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified MDMB sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Expertise & Causality:

-

A broad peak in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching of the phenolic groups.[11]

-

A strong, sharp absorption around 1680-1720 cm⁻¹ is definitive for the C=O (carbonyl) stretch of the ester group.[11]

-

Peaks around 2900-3000 cm⁻¹ correspond to C-H stretching from the methyl groups.[12]

-

The region from 1000-1300 cm⁻¹ will contain C-O stretching vibrations.[11]

-

The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule.[11]

Protocol 2: FTIR Sample Preparation (KBr Pellet Method)

-

Preparation: Thoroughly grind 1-2 mg of MDMB with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of air (or a pure KBr pellet) must be run and subtracted from the sample spectrum.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Expertise & Causality:

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): In ESI-MS (Electrospray Ionization), the compound will typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For MDMB (MW = 182.17), this would appear at m/z 183.06 or 181.05, respectively.

-

HRMS: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₀O₄).[10]

-

Fragmentation: A common fragmentation pattern for methyl benzoates is the loss of the methoxy group (•OCH₃, 31 Da) or the methoxycarbonyl group (•COOCH₃, 59 Da).

Protocol 3: HRMS Analysis (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of MDMB (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use ESI in either positive or negative ion mode. Negative mode is often effective for phenolic compounds.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).

-

Formula Determination: Use the accurate mass of the molecular ion to confirm the elemental composition using the instrument's software.

Applications and Biological Significance

The characterization of MDMB is not an end in itself but a means to unlock its potential. Its established antioxidant and anti-inflammatory properties make it a strong candidate for dermo-cosmetic and topical pharmaceutical formulations.[1] The structural similarity to salicylic acid suggests potential mechanisms of action related to the cyclooxygenase (COX) pathways, although this requires further investigation. The biological activity of its precursor in DNA repair pathways also opens up exciting possibilities in oncology research.[4]

Safety and Handling

While specific data for MDMB is limited, related dihydroxybenzoate compounds are classified as irritants, causing skin and serious eye irritation.[13][14][15]

-

Handling: Always handle the compound in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[15]

Conclusion

The comprehensive characterization of Methyl 2,4-dihydroxy-3-methylbenzoate requires a systematic and multi-technique approach. Through the rigorous application of NMR, MS, and IR spectroscopy as outlined in this guide, researchers can achieve unambiguous structural confirmation and obtain the pure, well-characterized material necessary for advanced research and development. The protocols and interpretive guidance provided herein serve as a trusted foundation for professionals working to harness the significant potential of this versatile molecule.

References

- Google Patents. (N/A). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

LookChem. (N/A). Cas 33662-58-7, METHYL 2,4-DIHYDROXY-3-METHYLBENZOATE. Retrieved from [Link]

-

Perfumer & Flavorist. (2010). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (N/A). Supporting Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). Methyl 2,4-dihydroxybenzoate - SAFETY DATA SHEET. Retrieved from [Link]

-

Capot Chemical. (2012). MSDS of Methyl2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (N/A). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (N/A). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

CABI Digital Library. (N/A). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]

-

ResearchGate. (N/A). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. benchchem.com [benchchem.com]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5 [chemicalbook.com]

- 9. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

"spectroscopic analysis of Methyl 2,4-dihydroxy-3-methylbenzoate"

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2,4-dihydroxy-3-methylbenzoate

Introduction

Methyl 2,4-dihydroxy-3-methylbenzoate (MDMB) is an aromatic ester with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2][3] As a derivative of salicylic acid, it possesses a unique substitution pattern on the benzene ring that makes it a subject of interest in various chemical and pharmaceutical contexts, including its use as a precursor in the synthesis of other organic compounds.[1] A definitive structural confirmation of MDMB is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a comprehensive overview of the integrated spectroscopic techniques used to elucidate and verify the structure of MDMB, written from the perspective of a senior application scientist. Our approach emphasizes not just the acquisition of data, but the strategic reasoning behind the selection of each analytical method and the logical interpretation of their outputs.

The structural integrity of a molecule like MDMB is confirmed not by a single technique, but by the convergence of evidence from multiple orthogonal methods. Each spectroscopic analysis provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Table 1: Physicochemical Properties of Methyl 2,4-dihydroxy-3-methylbenzoate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1] |

| CAS Number | 33662-58-7 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 125-127 °C | [1] |

The Integrated Spectroscopic Workflow

The comprehensive analysis of MDMB follows a logical workflow where each step builds upon the last. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atoms. UV-Visible spectroscopy offers valuable information about the electronic conjugation within the molecule. This integrated approach ensures a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural elucidation of MDMB.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is a common choice, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for phenolic compounds. This is because the acidic hydroxyl protons (-OH) are less prone to rapid exchange with residual water in DMSO-d₆, allowing for their definitive observation as distinct signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.0 ppm, providing a universal reference point for chemical shifts.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the MDMB sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Homogenization: Cap the tube and invert it several times to ensure a homogeneous solution. If necessary, use gentle sonication.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum. Standard acquisition parameters for temperature and pulse sequences should be employed.[5]

Data Interpretation and Predicted Spectra

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆):

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The two protons on the benzene ring (H-5 and H-6) are coupled to each other, resulting in a pair of doublets. The electron-donating effects of the two hydroxyl groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm).

-

Hydroxyl Protons: The two -OH protons will appear as broad singlets. Their chemical shifts can vary depending on concentration and temperature but are expected in the downfield region.

-

Ester and Ring Methyl Protons: The methoxy (-OCH₃) protons of the ester and the methyl (-CH₃) protons attached directly to the ring will each appear as sharp singlets, as they have no adjacent protons to couple with.

Table 2: Predicted ¹H NMR Data for Methyl 2,4-dihydroxy-3-methylbenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | s (broad) | 1H | Ar-OH (at C4) | Phenolic proton, deshielded. |

| ~9.5 - 10.5 | s (broad) | 1H | Ar-OH (at C2) | Phenolic proton, potentially H-bonded to carbonyl. |

| ~7.5 | d | 1H | H-6 | Aromatic proton ortho to a hydroxyl and meta to a hydroxyl. |

| ~6.4 | d | 1H | H-5 | Aromatic proton ortho to two hydroxyl groups, highly shielded. |

| ~3.8 | s | 3H | -COOCH₃ | Ester methyl group, deshielded by adjacent oxygen. |

| ~2.1 | s | 3H | Ar-CH₃ | Aromatic methyl group. |

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆):

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each unique carbon atom in the MDMB molecule.

Table 3: Predicted ¹³C NMR Data for Methyl 2,4-dihydroxy-3-methylbenzoate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carbonyl carbon of the ester, highly deshielded. |

| ~160 | C-4 | Aromatic carbon attached to -OH, deshielded. |

| ~158 | C-2 | Aromatic carbon attached to -OH, deshielded. |

| ~132 | C-6 | Aromatic CH carbon. |

| ~110 | C-3 | Aromatic carbon attached to -CH₃. |

| ~108 | C-1 | Aromatic carbon attached to the ester group. |

| ~103 | C-5 | Aromatic CH carbon, shielded by two ortho -OH groups. |

| ~52 | -COOCH₃ | Methyl carbon of the ester. |

| ~15 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid MDMB sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Spectral Interpretation

The IR spectrum of MDMB will be dominated by absorptions corresponding to its key functional groups.

Table 4: Characteristic IR Absorption Bands for Methyl 2,4-dihydroxy-3-methylbenzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding.[6] |

| 3050 - 3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on the benzene ring. |

| 2990 - 2850 | C-H stretch | Aliphatic C-H | From the methyl and methoxy groups.[7] |

| ~1680 - 1650 (strong) | C=O stretch | Ester Carbonyl | The strong, sharp peak is a hallmark of the carbonyl group. Its position is influenced by conjugation with the aromatic ring.[6] |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1250 | C-O stretch | Ester & Phenol | Asymmetric stretching of the C-O bonds.[6] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through analysis of its fragmentation patterns, clues about its structure. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to eject an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being high in energy, undergoes fragmentation into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, generating a mass spectrum that plots ion abundance versus m/z.

Fragmentation Analysis

The mass spectrum of MDMB is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides a roadmap of the molecule's construction. For a similar compound, methyl 2,4-dihydroxybenzoate, the NIST WebBook shows key fragments that can be used to predict the behavior of MDMB.[8]

-

Molecular Ion (M⁺•): The peak at m/z = 182 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.

-

Loss of a Methoxy Radical: A common fragmentation for methyl esters is the loss of the methoxy group (•OCH₃, 31 Da), leading to a fragment at m/z = 151 . This acylium ion is highly stable.

-

Loss of Carbon Monoxide: The fragment at m/z = 151 can then lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 123 .

Caption: Predicted primary fragmentation pathway for MDMB in EI-MS.

Table 5: Predicted Key Fragments in the Mass Spectrum of MDMB

| m/z | Proposed Fragment | Identity |

| 182 | [C₉H₁₀O₄]⁺• | Molecular Ion (M⁺•) |

| 151 | [C₈H₇O₃]⁺ | Loss of methoxy radical (•OCH₃) |

| 123 | [C₇H₇O₂]⁺ | Loss of •OCH₃ and CO |

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic ring in MDMB.

Experimental Protocol: Solution UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

-

Solution Preparation: Prepare a dilute stock solution of MDMB. From this, prepare a final solution in a quartz cuvette with a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

-

Blanking: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 400 nm down to 200 nm.

Spectral Interpretation

The parent compound, 2,4-dihydroxybenzoic acid, shows absorption maxima at 208 nm, 258 nm, and 296 nm in an acidic mobile phase.[9] The UV-Vis spectrum of MDMB is expected to be very similar, as the chromophore—the substituted benzene ring—is largely the same. The methyl ester and the additional methyl group are auxochromes that may cause small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system.

Conclusion: A Unified Structural Assignment

The structural elucidation of Methyl 2,4-dihydroxy-3-methylbenzoate is a clear demonstration of the power of an integrated analytical approach. Mass spectrometry confirms the elemental composition and molecular weight (C₉H₁₀O₄, 182 g/mol ). Infrared spectroscopy provides definitive evidence for the presence of hydroxyl, ester carbonyl, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton, confirming the 1,2,3,4-substitution pattern on the benzene ring and the identity of the substituent groups. The convergence of these independent, yet complementary, datasets provides a self-validating and authoritative confirmation of the molecule's structure, meeting the rigorous standards required in research and development.

References

- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

LookChem. (n.d.). Cas 33662-58-7, METHYL 2,4-DIHYDROXY-3-METHYLBENZOATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-Dihydroxy-3,5,6-trimethylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0280001). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2,4-dihydroxybenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2,4-dihydroxy-, methyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra of methyl orange under neutral condition and acidic.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

Sources

- 1. Cas 33662-58-7,METHYL 2,4-DIHYDROXY-3-METHYLBENZOATE | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic acid, 2,4-dihydroxy-, methyl ester [webbook.nist.gov]

- 9. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

Navigating the Resorcinol Landscape: A Technical Guide to the Natural Sources and Isolation of Methyl 2,4-dihydroxy-3-methylbenzoate and Its Congeners

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dihydroxy-3-methylbenzoate (CAS 33662-58-7) is a phenolic compound belonging to the resorcinolic acid derivatives class. These compounds are of significant interest to the scientific community due to their diverse biological activities and applications in the fragrance, cosmetic, and pharmaceutical industries. This guide provides a comprehensive overview of the natural sources, isolation, and purification of methyl 2,4-dihydroxy-3-methylbenzoate and its closely related, naturally occurring isomers. While the subject of this guide is a specific mono-methylated resorcinol derivative, a thorough investigation of the available scientific literature reveals a more complex story about its origins, leading us to explore its more abundant and well-documented relatives.

On the Natural Occurrence of Methyl 2,4-dihydroxy-3-methylbenzoate

A pivotal question for any researcher investigating a potentially bioactive compound is its origin. In the case of methyl 2,4-dihydroxy-3-methylbenzoate, the evidence points towards it being a synthetic rather than a naturally occurring molecule. A comprehensive search of the Volatile Compounds in Food (VCF) database indicates that methyl 2,4-dihydroxy-3-methylbenzoate has not been reported to occur in food products[1]. This, coupled with the prevalence of information regarding its synthesis for the fragrance industry, strongly suggests that it is not a known natural product.

However, the absence of evidence for the natural occurrence of this specific isomer does not diminish its scientific interest, nor does it preclude the existence of closely related and biologically active compounds in nature. In fact, the natural world is a rich source of other methylated resorcinolic acid derivatives, which provide a valuable context for understanding the potential of methyl 2,4-dihydroxy-3-methylbenzoate.

A World of Isomers: The Natural Sources of Methylated Resorcinolic Acid Derivatives

Nature has shown a preference for different methylation patterns on the resorcinol scaffold. The most well-documented naturally occurring isomers and related compounds include methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate) and methyl 2,4-dihydroxy-3,6-dimethylbenzoate (atraric acid).

Lichens: A Prolific Source

Lichens, the symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, including a variety of resorcinolic acid derivatives.

-

Methyl 2,4-dihydroxy-6-methylbenzoate (Methyl Orsellinate): This isomer has been isolated from several lichen species. Notably, it has been identified in Gyrophora esculenta, a lichen traditionally used in Chinese medicine, and Parmotrema tinctorum. The presence of this compound in lichens highlights their potential as a source for novel bioactive molecules.

-

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid): This dimethylated analog is a well-known constituent of oakmoss (Evernia prunastri), a lichen that grows on the bark of oak trees. Atraric acid is a key contributor to the characteristic mossy and woody aroma of oakmoss absolute and is widely used in the fragrance industry, often under the name "synthetic oakmoss". Its presence has also been reported in lichens growing on the bark of the African plum tree (Prunus africana)[2].

Fungi: A Microbial Source of Resorcinol Derivatives

Endophytic fungi, which live within the tissues of plants, are another promising source of resorcylic acid derivatives. While the specific compound of interest has not been directly reported, various fungi are known to produce a wide array of β-resorcylic acid lactones and related structures. For instance, endophytic fungi of the genus Colletotrichum have been shown to produce novel β-resorcylic acid derivatives. The biosynthetic machinery within these fungi is capable of generating a diverse range of polyketides, including various methylated resorcinols.

Isolation and Purification: A General Protocol

The isolation of methylated resorcinolic acid derivatives from natural sources, particularly lichens and fungi, follows a general workflow involving extraction, fractionation, and purification. The choice of solvents and chromatographic conditions is critical and is guided by the polarity of the target compounds.

Step-by-Step Methodology

-

Sample Collection and Preparation:

-

Lichens: Collect lichen thalli from their natural habitat, ensuring to remove any substrate material (e.g., bark, rock). The collected material should be air-dried in a well-ventilated area away from direct sunlight and then ground into a fine powder to increase the surface area for extraction.

-

Fungi: For endophytic fungi, the host plant material is first surface-sterilized to eliminate epiphytic microorganisms. The sterilized plant tissue is then plated on a suitable culture medium to allow the endophytic fungi to grow. Large-scale fermentation is then carried out in a liquid or solid medium to generate sufficient biomass for extraction.

-

-

Extraction:

-

The powdered lichen material or fungal biomass is subjected to exhaustive extraction using a solvent of appropriate polarity. Maceration or Soxhlet extraction are commonly employed techniques.

-

Rationale: Solvents like methanol, ethanol, or acetone are effective in extracting a broad range of phenolic compounds. For a more selective extraction, a less polar solvent like dichloromethane may be used. The choice depends on the target compound's polarity and the desire to minimize the co-extraction of interfering substances.

-

-

Fractionation:

-

The crude extract is often a complex mixture of compounds. To simplify this mixture, a preliminary fractionation step is employed. This is typically achieved through liquid-liquid partitioning or column chromatography.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in a hydroalcoholic solution and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The resorcinolic acid derivatives are expected to partition into the moderately polar fractions (e.g., dichloromethane and ethyl acetate).

-

Column Chromatography: The crude extract or a semi-purified fraction is subjected to column chromatography on a stationary phase like silica gel. A gradient elution is performed with a mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.

-

-

Purification:

-

Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from complex mixtures. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile.

-

Crystallization: If a compound is isolated in sufficient purity and is a solid at room temperature, crystallization can be an effective final purification step.

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

-

Visualizing the Isolation Workflow

Caption: A generalized workflow for the isolation and identification of resorcinolic acid derivatives.

Quantitative Data of Naturally Occurring Isomers

The following table summarizes key physicochemical and spectroscopic data for the naturally occurring isomers of methyl 2,4-dihydroxy-3-methylbenzoate.

| Property | Methyl 2,4-dihydroxy-6-methylbenzoate | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate |

| Common Name | Methyl Orsellinate | Atraric Acid |

| CAS Number | 4707-46-4 | 4707-47-5 |

| Molecular Formula | C₉H₁₀O₄ | C₁₀H₁₂O₄ |

| Molecular Weight | 182.17 g/mol | 196.20 g/mol |

| Melting Point | 142-145 °C | 141-146 °C |

| ¹H NMR | Data not readily available in search results | ¹H NMR (400MHz, DMSO-d₆, δ, ppm): 11.68 (1H, s), 10.08 (1H, s), 6.28 (1H, s), 3.83 (3H, s), 2.35 (3H, s), 1.95 (3H, s)[3] |

| ¹³C NMR | Data not readily available in search results | ¹³C NMR (100MHz, DMSO-d₆, δ, ppm): 172.0 (C), 161.9 (C), 160.1 (C), 138.9 (C), 110.6 (CH), 108.2 (C), 103.9 (C), 51.9 (CH₃), 23.6 (CH₃), 8.0 (CH₃)[3] |

Biological Activities and Scientific Relevance

The interest in methylated resorcinolic acid derivatives is largely driven by their diverse and potent biological activities.

-

Anti-inflammatory and Antioxidant Properties: Methyl 2,4-dihydroxy-6-methylbenzoate has been shown to possess significant antioxidant potential. This activity is attributed to the phenolic hydroxyl groups which can scavenge free radicals.

-

Anticancer Activity: Studies on extracts from the lichen Parmotrema tinctorum, containing methyl 2,4-dihydroxy-6-methylbenzoate, have demonstrated potent apoptotic and anti-angiogenesis effects against cancer cell lines. These findings suggest that this class of compounds could be a valuable starting point for the development of new anticancer agents.

-

Antiandrogenic Activity: Atraric acid has been isolated from the bark of Prunus africana and lichens growing on it, and has been found to exhibit high antiandrogenic activity[2]. This has led to investigations into its potential for treating conditions like benign prostatic hyperplasia and prostate carcinoma.

Conclusion

While methyl 2,4-dihydroxy-3-methylbenzoate itself does not appear to be a natural product based on current scientific knowledge, its structural relatives are readily found in nature, particularly in lichens. This technical guide has provided a comprehensive overview of the natural sources, isolation protocols, and biological significance of these closely related compounds. For researchers and drug development professionals, the study of these natural isomers offers valuable insights into the structure-activity relationships within this class of molecules and provides a foundation for the synthesis and evaluation of novel derivatives with enhanced therapeutic potential. The methodologies outlined here serve as a practical starting point for the exploration of these and other bioactive compounds from the rich chemical diversity of the natural world.

References

-

Fragrance Material Safety Assessment Center. (2024). m-toluate, CAS Registry Number 33662-58-7. Retrieved from [Link]

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. Retrieved from [Link]

- Google Patents. (n.d.). US20090143466A1 - Isolation of Atraric Acid, Synthesis of Atraric Acid Derivatives, and Use of Atraric Acid and the Derivatives Thereof for the Treatment of Benign Prostatic Hyperplasia, Prostate Carcinoma and Spinobulbar Muscular Atrophy.

- Google Patents. (n.d.). WO2006081997A2 - Isolation of atraric acid, synthesis of atraric acid derivatives, and use of atraric acid and the derivatives thereof for the treatment of benign prostate hyperplasia, prostate carcinoma, and spinobulbar muscular atrophy.

-

IndiaMART. (n.d.). Essential Oils - Ethyl Anthranilate (87-25-2) Trader - Wholesaler / Distributor from Vapi. Retrieved from [Link]

- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

IFF. (n.d.). Maritima|Fragrance Ingredients. Retrieved from [Link]

-

ResearchGate. (2015). Computational and Functional Analysis of the Androgen Receptor Antagonist Atraric Acid and Its Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. US20090143466A1 - Isolation of Atraric Acid, Synthesis of Atraric Acid Derivatives, and Use of Atraric Acid and the Derivatives Thereof for the Treatment of Benign Prostatic Hyperplasia, Prostate Carcinoma and Spinobulbar Muscular Atrophy - Google Patents [patents.google.com]

- 3. iff.com [iff.com]

"physical and chemical properties of Methyl 2,4-dihydroxy-3-methylbenzoate"

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2,4-dihydroxy-3-methylbenzoate

Abstract

Methyl 2,4-dihydroxy-3-methylbenzoate, a substituted derivative of salicylic acid, is a compound of significant interest across various scientific disciplines.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of its core physical and chemical properties. The document elucidates the compound's structural characteristics, physicochemical parameters, reactivity, and spectroscopic profile. Furthermore, it details common synthetic pathways and analytical protocols, contextualizes its applications as a synthetic precursor and bioactive agent, and outlines essential safety and handling information. The synthesis of technical data with practical, field-proven insights aims to equip professionals with the foundational knowledge required for its effective application in research and development.

Molecular Identity and Structure

Methyl 2,4-dihydroxy-3-methylbenzoate (MDMB) is an aromatic ester characterized by a benzene ring substituted with two hydroxyl groups, a methyl group, and a methyl ester group. Its structural arrangement, particularly the positioning of the electron-donating hydroxyl and methyl groups relative to the electron-withdrawing ester moiety, dictates its chemical behavior and physical properties.

Table 1: Chemical Identifiers and Structural Details

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2,4-dihydroxy-3-methylbenzoate | - |

| CAS Number | 33662-58-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| Synonyms | 2,4-dihydroxy-3-methyl-benzoic acid methyl ester, Methyl 2,4-dihydroxy-m-toluate, Methyl 3-methylresorcylate | [1] |

Physicochemical Properties

The physicochemical properties of MDMB are fundamental to its handling, formulation, and application. The presence of both polar hydroxyl groups and non-polar hydrocarbon regions (the benzene ring and methyl groups) results in moderate polarity.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Unit | Source(s) |

| Melting Point | 125 - 134 | °C | [1][3] |

| Boiling Point | 371.4 (at 760 mmHg) | °C | [1][3] |

| Density | 1.296 | g/cm³ | [1][3] |

| Flash Point | 153.1 | °C | [1][3] |

| Vapor Pressure | 4.86 x 10⁻⁶ (at 25°C) | mmHg | [1] |

| Refractive Index | 1.578 | - | [1] |

| XLogP3 | 1.1928 | - | [3] |

| Hydrogen Bond Donor Count | 2 | - | [3] |

| Hydrogen Bond Acceptor Count | 4 | - | [3] |

Solubility Profile: While specific quantitative solubility data is sparse, the structural characteristics of MDMB allow for qualitative predictions. The molecule's polarity, governed by two hydroxyl groups and an ester, suggests solubility in polar organic solvents such as alcohols, acetone, and ethyl acetate. Its low XLogP3 value indicates some affinity for non-polar environments, but the strong hydrogen bonding capacity of the hydroxyl groups limits its solubility in non-polar solvents like hexanes. A structurally related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, exhibits very low water solubility (18 mg/L at 24°C), implying that MDMB is also likely to be poorly soluble in water.[4]

Chemical Profile: Synthesis and Reactivity

Synthesis Pathway

The most direct and common method for synthesizing MDMB is through the Fischer esterification of its corresponding carboxylic acid precursor, 2,4-dihydroxy-3-methylbenzoic acid, with methanol.[1]

Causality of Experimental Design: This reaction is typically performed under acidic conditions. The acid catalyst (e.g., concentrated sulfuric acid) serves a critical role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium process; therefore, using an excess of methanol as the solvent is a common strategy to drive the equilibrium toward the formation of the methyl ester product, in accordance with Le Châtelier's principle.

Caption: Fischer Esterification Workflow for MDMB Synthesis.

Reactivity Profile

The reactivity of MDMB is governed by its three key functional groups:

-

Phenolic Hydroxyl Groups: These groups are weakly acidic and can be deprotonated by a suitable base. They are also powerful activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C5 and C- an already substituted position). These hydroxyls are susceptible to oxidation.

-

Aromatic Ring: The high electron density of the ring, due to the activating hydroxyl and methyl groups, makes it prone to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.

-

Methyl Ester Group: This group can undergo hydrolysis under either acidic or basic conditions to revert to the parent carboxylic acid, 2,4-dihydroxy-3-methylbenzoic acid. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential for confirming the identity and purity of MDMB. This involves a combination of chromatographic and spectroscopic techniques.

Caption: Standard Analytical Workflow for MDMB Characterization.

Predicted Spectroscopic Data

While specific spectra for this compound are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (2H): Two doublets would be expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the benzene ring. Their exact chemical shifts and coupling constants would depend on their positions relative to the varied substituents.

-

Hydroxyl Protons (2H): Two broad singlets, which may be exchangeable with D₂O. Their chemical shifts can vary widely depending on solvent and concentration but are typically found between 4-12 ppm.

-

Ester Methyl Protons (3H): A sharp singlet around 3.8-4.0 ppm.

-

Ring Methyl Protons (3H): A sharp singlet in the upfield aromatic region, likely around 2.0-2.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A peak in the downfield region, typically ~165-175 ppm.

-

Aromatic Carbons: Six distinct peaks would be expected between ~100-160 ppm. Carbons attached to oxygen (C-OH, C-O-ester) will be the most downfield in this region.

-

Ester Methyl Carbon (-OCH₃): A peak around 50-55 ppm.

-

Ring Methyl Carbon (-CH₃): A peak in the upfield region, ~15-25 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch (Phenolic): A very broad and strong absorption band in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.[5]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[5]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1730 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the ester and phenol C-O bonds.

-

Self-Validating Experimental Protocol for Characterization

-

Sample Preparation: Accurately weigh ~5-10 mg of the synthesized MDMB. For NMR, dissolve in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS). For IR, prepare a thin film on a salt plate or acquire the spectrum as a KBr pellet.

-

Background Correction: Before each IR analysis, run a background scan of the empty sample compartment. This is crucial to subtract atmospheric H₂O and CO₂ signals, ensuring that the resulting spectrum is solely from the compound of interest.

-

NMR Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra. The DEPT-135 experiment is a self-validating step that helps distinguish between CH, CH₂, and CH₃ carbons, confirming assignments made in the standard ¹³C spectrum.

-

Mass Spectrometry: Use a high-resolution mass spectrometer (HRMS) to obtain an exact mass. This provides a self-validating confirmation of the molecular formula, as the measured mass should match the theoretical mass (182.0579 g/mol ) to within a few parts per million (ppm).

-

Data Integration: Correlate the data from all techniques. The molecular weight from MS must match the molecular formula confirmed by NMR peak integrations and carbon count. The functional groups identified by IR must correspond to the chemical environments observed in the NMR spectra.

Applications and Research Significance

MDMB and its derivatives are emerging as valuable molecules in several fields, most notably in drug discovery and cosmetics.

-

Drug Development Lead Compound: Derivatives of 2,4-dihydroxy-3-methylbenzoate have been patented for their potential use in preparing medicaments for treating conditions like benign prostate hyperplasia and prostate carcinoma.[6] This identifies the core structure as a valuable scaffold for developing new therapeutic agents.[6] Similarly, other dihydroxybenzoate compounds have demonstrated protective effects against oxidative damage in cells by activating the Nrf2 antioxidant pathway, highlighting a potential mechanism of action for this class of molecules in treating diseases associated with oxidative stress.[7]

Caption: MDMB as a Scaffold in Drug Discovery.

-

Cosmetics and Fragrance: MDMB is reported to possess antioxidant properties, making it a valuable ingredient in skincare formulations designed to protect the skin from environmental damage.[1] It also has a mild, sweet aroma, leading to its use as a flavoring or fragrance agent.[1]

Safety and Handling

According to available safety data, Methyl 2,4-dihydroxy-3-methylbenzoate is classified as an irritant.[1][3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Conclusion

Methyl 2,4-dihydroxy-3-methylbenzoate is a multifaceted aromatic compound with well-defined physicochemical properties and predictable reactivity. Its straightforward synthesis and the bioactive potential of its structural core make it a compound of high interest for synthetic chemists and drug development professionals. The detailed analytical and spectroscopic data provided in this guide offer a framework for its unambiguous identification and quality control. As research continues to uncover the therapeutic potential of phenolic compounds, a thorough understanding of foundational molecules like MDMB will be indispensable for driving innovation in medicine and materials science.

References

-

Title: METHYL 2,4-DIHYDROXY-3-METHYLBENZOATE | lookchem Source: LookChem URL: [Link]

-

Title: Methyl 2,4-dihydroxy-3,6-dimethylbenzoate Source: Perfumer & Flavorist URL: [Link]

-

Title: Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway Source: PubMed URL: [Link]

- Title: Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy Source: Google Patents URL

-

Title: METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE Source: chemdad.com URL: [Link]

-

Title: Infrared spectrum of methyl 2-hydroxybenzoate Source: docbrown.info URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]

- 7. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,4-dihydroxy-3-methylbenzoate (CAS 33662-58-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract